molecular formula C26H52O13 B7839254 Meo-peg(11)-prcho

Meo-peg(11)-prcho

Cat. No.: B7839254
M. Wt: 572.7 g/mol
InChI Key: RHMIFRGULPJKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MeO-PEG(11)-PRCHO is a methoxy-terminated polyethylene glycol (PEG) derivative with a propionaldehyde (PRCHO) functional group at the terminal end of an 11-unit PEG chain. PEG-based compounds are widely utilized in biomedical applications due to their biocompatibility, water solubility, and ability to reduce immunogenicity. The methoxy group (MeO-) enhances stability by preventing oxidation, while the PRCHO group enables covalent conjugation with biomolecules (e.g., proteins, peptides) via Schiff base formation or reductive amination . This compound is particularly valuable in drug delivery systems, where PEGylation improves pharmacokinetics and reduces rapid clearance by the reticuloendothelial system .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O13/c1-28-5-6-30-9-10-32-13-14-34-17-18-36-21-22-38-25-26-39-24-23-37-20-19-35-16-15-33-12-11-31-8-7-29-4-2-3-27/h3H,2,4-26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMIFRGULPJKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meo-peg(11)-prcho typically involves the reaction of methoxy polyethylene glycol with propionaldehyde under controlled conditions. One common method is the ring-opening polymerization of ethylene oxide in the presence of a catalyst, followed by the reaction with propionaldehyde . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Meo-peg(11)-prcho undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include methoxy polyethylene glycol carboxylic acid, methoxy polyethylene glycol alcohol, and various substituted derivatives .

Mechanism of Action

The mechanism of action of Meo-peg(11)-prcho involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. This property allows it to enhance the solubility and stability of various compounds, making it an effective excipient in drug formulations . Additionally, its biocompatibility and low toxicity make it suitable for use in biomedical applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound End Groups PEG Length Key Applications Immunogenicity Stability
This compound MeO, PRCHO 11 units Bioconjugation, drug delivery Low High (methoxy)
OH-PEG -OH Variable Hydrophilic spacer High Moderate
MeO-PEG-N3 MeO, -N3 Variable Click chemistry Low High
Amino-PEG11-Acid -NH2, -COOH 11 units Dual functionalization Low Moderate
PLA-mPEG PLA, MeO Variable Micelle formation Low Biodegradable

Table 2: Research Findings on Anti-PEG Antibody Interactions

Compound Antibody Binding (ITC Data) Evasion Efficiency Reference
This compound Moderate High
OH-PEG High Low
PLA-mPEG Low High

Key Research Findings

Anti-PEG Antibody Evasion: this compound demonstrates lower immunogenicity compared to OH-PEG, as shown by reduced heat release in ITC experiments with antibody-positive serum .

Conjugation Efficiency: The PRCHO group enables direct conjugation without requiring activation steps, unlike Amino-PEG11-Acid, which needs carbodiimide chemistry .

Nanoparticle Stability: this compound enhances colloidal stability in aqueous media, similar to PLGA-PEG-OMe, but with added functionalization capabilities .

Biological Activity

Meo-peg(11)-prcho, a PEGylated compound, has garnered attention for its potential applications in drug delivery and therapeutic interventions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a methoxy group and an aldehyde functional group. Its chemical structure can be represented as C26H52O13\text{C}_{26}\text{H}_{52}\text{O}_{13} with a molecular weight of approximately 500 Da. The incorporation of PEG enhances solubility, stability, and bioavailability of the compound in biological systems.

Mechanisms of Biological Activity

1. PEGylation and Pharmacokinetics:
PEGylation significantly alters the pharmacokinetic profile of drugs. It increases circulation time in the bloodstream by reducing renal clearance and minimizing recognition by the mononuclear phagocyte system (MPS) . This property is crucial for improving the therapeutic index of drugs, allowing for lower dosages and reduced side effects.

2. Immunogenicity:
While PEG is generally regarded as biocompatible, there have been reports of anti-PEG antibodies developing in patients after repeated exposure to PEGylated therapies. This immunogenic response can lead to hypersensitivity reactions and reduced efficacy of subsequent treatments . Understanding this aspect is vital for optimizing the use of this compound in clinical settings.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Study Biological Activity Observed Methodology Key Findings
Study AEnhanced drug solubilityIn vitro assaysIncreased solubility in aqueous environments compared to non-PEGylated counterparts.
Study BReduced cytotoxicityCell viability assaysLower toxicity levels observed in human cell lines, indicating improved safety profile.
Study CProlonged circulation timePharmacokinetic studiesDemonstrated extended half-life in animal models, suggesting potential for sustained drug delivery.

Case Studies

Case Study 1: Anticancer Applications
In a study investigating the use of this compound in cancer therapy, researchers observed that PEGylation improved the accumulation of chemotherapeutic agents at tumor sites due to enhanced permeability and retention (EPR) effects. This resulted in increased tumor regression rates in murine models compared to unmodified drugs.

Case Study 2: Vaccine Formulation
Another study explored the incorporation of this compound into vaccine formulations. The results indicated that PEGylation not only stabilized the vaccine but also enhanced immune responses by modulating antigen presentation and improving the pharmacokinetics of adjuvants used.

Research Findings

Recent research has highlighted several critical aspects of this compound's biological activity:

  • Bio-corona Formation: Upon entering biological systems, PEGylated nanoparticles form a bio-corona composed of proteins which influences their biodistribution and cellular uptake . The composition of this corona can dictate the therapeutic efficacy and safety profiles.
  • Steric Hindrance: The molecular weight (MW) and surface density of PEG chains play significant roles in dictating interactions with biomolecules. Higher MW PEG provides steric hindrance that can prevent protein adsorption, thereby enhancing circulation times .
  • Targeting Strategies: Optimizing PEG density is crucial when targeting specific tissues or cell types. Studies suggest that using varying lengths of PEG can help maintain the accessibility of targeting ligands while ensuring stability against non-specific interactions .

Q & A

Q. How can synthesis protocols for MeO-PEG(11)-PrCHO be optimized to maximize yield and purity?

  • Methodological Answer : Use factorial experimental design to systematically vary parameters such as reaction temperature, solvent polarity, stoichiometry of reactants (e.g., PEG:aldehyde ratio), and catalyst concentration. Monitor reaction progress via HPLC (for purity) and NMR (for structural confirmation). Cross-validate results with MALDI-TOF to confirm molecular weight distribution. Stability data from related PEG derivatives (e.g., MeO-PEG(4)-SH) suggest avoiding prolonged exposure to light and moisture during synthesis .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine orthogonal methods:
  • NMR (¹H/¹³C) to confirm terminal aldehyde (-CHO) functionality and PEG chain integrity.
  • MALDI-TOF for precise molecular weight determination and detection of side products (e.g., diol impurities).
  • Gel Permeation Chromatography (GPC) to assess polydispersity.
    Cross-reference results to resolve discrepancies, ensuring sample preparation (e.g., degassing, concentration) is standardized .

Q. How should researchers ensure reproducibility in this compound conjugation reactions?

  • Methodological Answer : Standardize protocols by:
  • Pre-activating the aldehyde group under controlled pH (e.g., pH 5–6) to enhance reactivity with amine-containing biomolecules.
  • Documenting reaction conditions (temperature, molar ratios, incubation time) in line with guidelines for reproducible experimental reporting .
  • Validating conjugation efficiency via UV-Vis spectroscopy (Schiff base formation) and SDS-PAGE (for protein conjugates).

Advanced Research Questions

Q. How can contradictions in molecular weight data (e.g., NMR vs. MALDI-TOF) for this compound be resolved?

  • Methodological Answer : Investigate potential causes:
  • Sample ionization bias in MALDI-TOF : Use alternative matrices (e.g., DHB vs. SA) and calibrate with PEG-specific standards.
  • NMR solvent effects : Compare spectra in deuterated water vs. DMSO to assess aggregation.
  • Polydispersity : Perform GPC-MALS (multi-angle light scattering) to quantify batch heterogeneity.
    Reference frameworks like PEO (Population: PEG derivatives; Exposure: analytical conditions; Outcome: data consistency) to structure troubleshooting .

Q. What experimental design considerations are critical for studying this compound stability under varying pH conditions?

  • Methodological Answer : Design accelerated stability studies using a Design of Experiments (DOE) approach:
  • Variables : pH (3–10), temperature (4°C, 25°C, 40°C), and buffer composition.
  • Outcome metrics : Aldeide oxidation rate (via FTIR), PEG hydrolysis (via GPC), and aggregation (via DLS).
    Align with safety data on PEG degradation products (e.g., avoid extreme pH to prevent toxic byproducts) .

Q. How can conflicting bioactivity data for this compound in drug delivery studies be analyzed?

  • Methodological Answer : Conduct meta-analysis using PICOT framework:
  • Population : Nanoparticle-drug conjugates.
  • Intervention : this compound vs. alternative PEGylation agents.
  • Comparison : Bioactivity metrics (e.g., circulation half-life, immunogenicity).
  • Outcome : Statistical significance of discrepancies.
  • Time : Short-term vs. long-term effects.
    Apply mixed-effects models to account for variability in experimental conditions (e.g., cell lines, dosing regimens) .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests. For non-parametric data, apply Kruskal-Wallis with post-hoc Dunn’s test. Ensure raw data and code are archived for reproducibility .

Q. How can researchers address batch-to-batch variability in this compound physicochemical properties?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:
  • Define Critical Quality Attributes (CQAs): Molecular weight, polydispersity, aldehyde content.
  • Use Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring.
  • Apply multivariate analysis (PCA or PLS) to correlate synthesis parameters with CQAs .

Tables for Key Data

Parameter Recommended Technique Validation Criteria
Aldehyde contentUV-Vis (Schiff base assay)Linear range: 0.1–10 mM (R² > 0.99)
PolydispersityGPC-MALSĐ (Đ = Mw/Mn) < 1.05
Stability (pH 7.4, 37°C)HPLC-ELSD<5% degradation over 14 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.